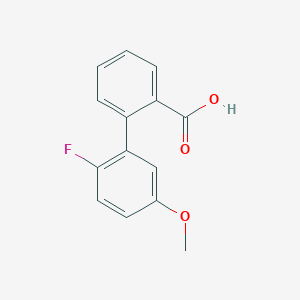

2-(2-Fluoro-5-methoxyphenyl)benzoic acid

Description

Significance of Substituted Benzoic Acids in Contemporary Chemical Science

Substituted benzoic acids are a cornerstone of modern chemical science, serving as crucial intermediates and foundational scaffolds in a multitude of applications. mdpi.com These aromatic carboxylic acids, characterized by a benzene (B151609) ring attached to a carboxyl group, can be functionalized with various substituent groups, which in turn modulates their physical, chemical, and biological properties. wikipedia.org This tunability makes them indispensable in drug discovery and medicinal chemistry, where they are integral to the design of new therapeutic agents. lookchem.com For instance, benzoic acid derivatives are found in compounds developed for their anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comlookchem.com

Beyond pharmaceuticals, their utility extends to agrochemicals, the production of dyes, and as building blocks in the synthesis of more complex organic molecules. The electronic effects of substituents on the benzene ring—whether electron-donating or electron-withdrawing—can significantly influence the acidity of the carboxylic acid and the reactivity of the aromatic ring, a principle that is fundamental to rational molecular design. wikipedia.org

Contextualizing 2-(2-Fluoro-5-methoxyphenyl)benzoic Acid within Biphenyl (B1667301) Carboxylic Acid Frameworks

The compound this compound is a member of the biphenyl carboxylic acid class. This structural motif, consisting of two connected phenyl rings with a carboxylic acid group, is a "privileged scaffold" in medicinal chemistry due to its prevalence in bioactive molecules. scbt.com The biphenyl framework provides a versatile three-dimensional structure that can effectively interact with biological targets like enzymes and receptors.

The introduction of specific substituents, such as the fluoro and methoxy (B1213986) groups in the target molecule, is a key strategy in medicinal chemistry. The fluorine atom can enhance metabolic stability, binding affinity, and membrane permeability, while the methoxy group can influence solubility and also participate in key binding interactions. Biphenyl carboxylic acid derivatives have been investigated for a wide range of therapeutic applications, including as anticancer agents and as inhibitors for specific enzymes. scbt.com Therefore, this compound is positioned within a class of compounds recognized for their significant potential in the development of new functional molecules.

Scope and Research Trajectories for this compound

While specific research dedicated exclusively to this compound is not extensively documented in publicly accessible literature, its structural components suggest clear directions for future investigation.

Synthesis: The primary route for synthesizing this and similar biphenyl compounds would likely involve transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a prominent method, which would involve the reaction of a boronic acid (or its ester derivative) with an aryl halide. mdpi.comnih.gov For instance, the coupling of (2-fluoro-5-methoxyphenyl)boronic acid with 2-halobenzoic acid (or its ester) would be a plausible route. Alternatively, the Ullmann condensation, a classic copper-catalyzed reaction, could be employed to form the biphenyl C-C bond, though it often requires harsher conditions. wikipedia.orgwikipedia.orgbyjus.com

Characterization: Following a successful synthesis, detailed characterization would be essential. This would involve a suite of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) to elucidate the precise connectivity and environment of the atoms, and mass spectrometry to confirm the molecular weight.

Potential Research Applications: Drawing parallels from structurally related compounds, research on this compound could explore its potential as a bioactive agent. Investigations into its inhibitory activity against various enzymes or its properties as a receptor antagonist could be fruitful avenues. Its role as a building block for more complex, potentially patentable molecules in the pharmaceutical or materials science sectors also represents a significant area of research.

Below are the chemical properties and identifiers for this compound and its closely related precursors or isomers.

Table 1: Chemical and Physical Properties Note: As specific experimental data for this compound is not readily available, some properties of related compounds are provided for context.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

|---|---|---|---|---|

| 5-Fluoro-2-methoxybenzoic acid | 394-04-7 | C₈H₇FO₃ | 170.14 | 87-91 lookchem.comacgpubs.org |

| 2-Fluoro-5-hydroxybenzoic acid | 51446-30-1 | C₇H₅FO₃ | 156.11 | |

| 5-Fluoro-2-(4-methoxyphenyl)benzoic acid | 616197-92-3 | C₁₄H₁₁FO₃ |

Table 2: Compound Identifiers

| Compound Name | IUPAC Name | InChI Key |

|---|---|---|

| 5-Fluoro-2-methoxybenzoic acid | 5-Fluoro-2-methoxybenzoic acid | WPXFJBPJUGMYOD-UHFFFAOYSA-N acgpubs.org |

| 2-Fluoro-5-hydroxybenzoic acid | 2-Fluoro-5-hydroxybenzoic acid | VWHHBHIZKWLNRE-UHFFFAOYSA-N |

Structure

3D Structure

Properties

IUPAC Name |

2-(2-fluoro-5-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FO3/c1-18-9-6-7-13(15)12(8-9)10-4-2-3-5-11(10)14(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUDAYPMWYDSPOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)F)C2=CC=CC=C2C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20683293 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261982-96-0 | |

| Record name | 2'-Fluoro-5'-methoxy[1,1'-biphenyl]-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20683293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Approaches to the Biphenyl (B1667301) Core

The formation of the carbon-carbon bond between the two phenyl rings is the critical step in the synthesis of 2-(2-fluoro-5-methoxyphenyl)benzoic acid. The selection of the synthetic strategy often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Suzuki-Miyaura Cross-Coupling Reactions for Carbon-Carbon Bond Formation

The Suzuki-Miyaura cross-coupling reaction stands as a powerful and versatile method for the formation of C-C bonds, particularly for creating biaryl structures. nih.govwikipedia.org This reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. nih.gov

A primary strategy for synthesizing this compound via the Suzuki-Miyaura reaction employs 2-fluoro-5-methoxyphenylboronic acid as a key building block. This organoboron reagent can be coupled with a 2-halobenzoic acid derivative, such as 2-bromobenzoic acid or 2-iodobenzoic acid. claremont.edunih.gov The fluorine and methoxy (B1213986) substituents on the boronic acid influence its reactivity. nih.gov

The success of the Suzuki-Miyaura coupling is highly dependent on the choice of the palladium catalyst and the associated ligand system. nih.gov For substrates that may be challenging, such as some fluorinated boronic acids, specialized catalyst systems have been developed to facilitate the reaction. nih.gov A variety of palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), can be effective. chemicalbook.commdpi.com The choice of ligand is also critical, with phosphine-based ligands and N-heterocyclic carbenes (NHCs) being common. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate or sodium carbonate, in a suitable solvent system, which can include aqueous mixtures. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) |

| 1 | 2-Bromobenzoic acid | 2-Fluoro-5-methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol (B145695)/H₂O | 80-100 | High |

| 2 | 2-Iodobenzoic acid | 2-Fluoro-5-methoxyphenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | 1,4-Dioxane | 100 | High |

Note: The conditions and yields in this table are representative and can vary based on the specific literature source and experimental setup.

Ullmann-Type Coupling Reactions

The Ullmann reaction, a classical copper-catalyzed method, provides an alternative route to biaryl compounds. smolecule.com While traditional Ullmann reactions often require harsh conditions, modern variations have been developed that proceed under milder temperatures. smolecule.com

In a plausible Ullmann-type synthesis of this compound, a 2-halobenzoic acid can be coupled with a suitable fluoromethoxybenzene derivative in the presence of a copper catalyst. For instance, the reaction of 2-chlorobenzoic acid with 1-bromo-2-fluoro-5-methoxybenzene can be facilitated by a copper catalyst. The choice of copper source (e.g., copper(I) iodide, copper(II) bromide), ligand (such as diamines or phenanthroline), base (e.g., potassium carbonate), and solvent (e.g., DMF, NMP) are critical parameters that influence the reaction's efficiency. chemicalbook.comsmolecule.com A patent describing the synthesis of a structurally similar compound, 2-fluoro-5-hydroxybenzoic acid from 5-bromo-2-fluorobenzoic acid using a copper(II) bromide catalyst with a diamine ligand, suggests the viability of this approach. chemicalbook.com

Table 2: Plausible Conditions for Ullmann-Type Coupling

| Entry | Substrate 1 | Substrate 2 | Catalyst/Ligand | Base | Solvent | Temperature (°C) |

| 1 | 2-Chlorobenzoic acid | 1-Bromo-2-fluoro-5-methoxybenzene | CuI / Phenanthroline | K₂CO₃ | DMF | 120-150 |

| 2 | 2-Iodobenzoic acid | 1-Fluoro-4-methoxybenzene | CuBr₂ / (R,R)-N,N'-dimethyl-1,2-diaminocyclohexane | Na₂CO₃ | Water | Reflux |

Note: This table presents plausible reaction conditions based on general knowledge of Ullmann-type reactions and related literature. Specific yields would require experimental validation.

Friedel-Crafts Acylation and Subsequent Transformations in Substituted Benzene (B151609) Systems

The Friedel-Crafts acylation offers a classical yet effective method for forming a carbon-carbon bond between two aromatic rings, which can be adapted for the synthesis of this compound. nih.goviitk.ac.in This approach typically involves a multi-step sequence.

A potential synthetic route begins with the Friedel-Crafts acylation of a substituted benzene, such as 4-fluoroanisole, with phthalic anhydride (B1165640) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). iitk.ac.inresearchgate.net This reaction would likely yield an intermediate, 2-(2-fluoro-5-methoxybenzoyl)benzoic acid. This keto-acid intermediate possesses the core biphenyl structure. Subsequent chemical transformations would be required to remove the carbonyl group of the ketone to afford the final benzoic acid derivative. A common method for such a reduction is the Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine (B178648) and a strong base). wikipedia.org

Table 3: Potential Multi-Step Synthesis via Friedel-Crafts Acylation

| Step | Reaction | Reactants | Catalyst/Reagents | Product |

| 1 | Friedel-Crafts Acylation | 4-Fluoroanisole, Phthalic Anhydride | AlCl₃ | 2-(2-Fluoro-5-methoxybenzoyl)benzoic acid |

| 2 | Reduction | 2-(2-Fluoro-5-methoxybenzoyl)benzoic acid | Zn(Hg), HCl (Clemmensen) or H₂NNH₂, KOH (Wolff-Kishner) | This compound |

Note: This table outlines a plausible synthetic sequence. The feasibility and yields of each step would need to be confirmed through experimental work.

Functional Group Interconversions and Derivatization Strategies

The reactivity of this compound is primarily centered around its carboxylic acid moiety and the substituents on its aromatic rings. These functional groups allow for a wide range of chemical modifications, making it a valuable building block in the synthesis of new chemical entities.

Carboxylic Acid Functionalization

The carboxylic acid group is a prime site for derivatization, enabling the formation of amides and esters, which are common functional groups in many biologically active compounds.

The conversion of the carboxylic acid to an amide is a fundamental transformation in organic synthesis. researchgate.net This reaction typically involves the activation of the carboxylic acid followed by reaction with an amine. researchgate.net A variety of coupling reagents can be employed to facilitate this process, with HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) being a prominent example. acs.org

The general principle of amide bond formation involves the reaction of an activated carboxylic acid with an amine. researchgate.net The use of coupling reagents like HATU minimizes side reactions and allows the reaction to proceed under mild conditions, which is crucial when dealing with sensitive substrates. acs.org This methodology is widely applicable for the synthesis of a diverse range of amide derivatives.

Esterification of this compound can be achieved through various standard methods, such as Fischer esterification with an alcohol in the presence of a catalytic amount of strong acid. For instance, heating the carboxylic acid with an excess of ethanol can yield the corresponding ethyl ester. mdpi.com

Conversely, the hydrolysis of the corresponding esters back to the carboxylic acid is typically accomplished by saponification. mdpi.com This involves treating the ester with a base, such as sodium hydroxide, in a mixture of water and an organic solvent like 1,4-dioxane, followed by acidification. mdpi.com This process is often a crucial step in multi-step syntheses where the carboxylic acid functionality needs to be temporarily protected as an ester. mdpi.com

Introduction and Manipulation of Fluoro and Methoxy Groups

The fluoro and methoxy groups on the phenyl rings also offer opportunities for chemical modification, although these transformations can be more challenging.

While this compound already contains a fluorine atom, the introduction of additional fluorine atoms or the synthesis of analogues with different fluorination patterns often requires specialized methods. One approach for the synthesis of 2-fluorobenzoic acids involves the nucleophilic fluorination of 1-arylbenziodoxolones. arkat-usa.org This method provides a convenient, single-step procedure for preparing 2-fluorobenzoic acids from readily available starting materials. arkat-usa.org The reaction conditions, including the choice of solvent, can significantly influence the yield of the desired fluorinated product. arkat-usa.org

The cleavage of the methoxy group to reveal a hydroxyl group is a common transformation in the synthesis of natural products and other complex molecules. Boron tribromide (BBr₃) is a powerful and widely used reagent for the demethylation of aryl methyl ethers. commonorganicchemistry.comnih.gov The reaction is typically carried out in a dry, inert solvent such as dichloromethane (B109758) (DCM) at low temperatures to control the reactivity of BBr₃. commonorganicchemistry.com

The mechanism involves the formation of a Lewis acid-base adduct between the boron atom and the ether oxygen, followed by nucleophilic attack of a bromide ion on the methyl group. nih.gov While BBr₃ is highly effective, it is also a hazardous reagent that fumes in air and reacts vigorously with water, requiring careful handling. orgsyn.org The stoichiometry of BBr₃ can be critical, and an excess of the reagent is often used to ensure complete demethylation, especially if other Lewis basic functional groups are present in the molecule. mdma.chchemicalforums.com The reaction is typically quenched by the careful addition of water or an alcohol. commonorganicchemistry.comorgsyn.org

Derivatization for Complex Molecular Scaffolds

The benzoic acid moiety is a versatile precursor for the construction of diverse and complex molecular architectures. Through targeted chemical reactions, it can be transformed into various heterocyclic derivatives, including quinoxalines, quinazolinones, and pyrazolinones, which are significant in medicinal and materials chemistry.

Quinoxalines and quinazolinones are nitrogen-containing heterocyclic compounds that are integral to many pharmacologically active agents. researchgate.netnih.gov The synthesis of these structures often utilizes benzoic acid derivatives as key starting materials. A primary method for synthesizing quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org In this context, a substituted benzoic acid can be converted into a corresponding α-ketocarboxylic acid, which then reacts with an o-phenylenediamine (B120857) to form the quinoxaline (B1680401) ring system. nih.gov

Quinazolinone synthesis can also commence from benzoic acid precursors. For instance, anthranilic acid (2-aminobenzoic acid), a related aromatic acid, can undergo acetylation and subsequent cyclization to form a 2-methyl-4(3H)-3,1-benzoxazinone intermediate. allsubjectjournal.com This intermediate can then be treated with hydrazine hydrate (B1144303) to yield a 3-amino-2-methyl-4(3H)-quinazolinone, which serves as a scaffold for further derivatization. allsubjectjournal.com More recent, metal-free approaches have utilized epoxides as an alkyl precursor in one-pot syntheses to generate quinazolinones from 2-aminobenzamide, demonstrating the evolution of these synthetic strategies toward greater efficiency. nih.gov The versatility of these methods allows for the incorporation of various substituents, making them applicable for creating a wide array of derivatives with tailored properties. nih.govmdpi.com

Table 1: Selected Synthetic Routes to Quinoxalines and Quinazolinones

| Target Scaffold | Precursor(s) from Benzoic Acid Family | Key Reaction Type | Reference |

|---|---|---|---|

| Quinoxaline | α-Ketocarboxylic Acids | Condensation with o-phenylenediamine | nih.gov |

| Quinoxaline | 2-Iodoanilines, Arylacetaldehydes | Copper-catalyzed three-component reaction | organic-chemistry.org |

| Quinazolinone | Anthranilic Acid | Cyclization / Condensation | allsubjectjournal.com |

| Quinazolinone | 2-Aminobenzamide, Epoxides | Iodine-mediated one-pot synthesis | nih.gov |

The functionalization of benzoic acids at positions other than ortho can be challenging. rsc.org A sophisticated strategy to achieve para-functionalization involves converting the benzoic acid into a 2-aryloxazoline. rsc.org This oxazoline (B21484) group acts as a removable directing group, facilitating specific chemical transformations. A recently developed method employs a silver-catalyzed phosphonation of these 2-aryloxazolines. rsc.org

This process demonstrates high regioselectivity, yielding para-phosphonation products in moderate to good yields through a cross-dehydrogenation coupling mechanism. rsc.org The reaction tolerates a variety of functional groups. Crucially, the directing oxazoline group in the resulting product can be readily hydrolyzed, converting it back into a benzoic ester. rsc.org This methodology provides a precise and efficient route to para-phosphonated benzoic acid derivatives, which are valuable in materials science and as pharmaceutical intermediates. rsc.org

Pyrazolone and its fused-ring derivatives are another class of heterocyclic compounds with significant biological relevance. The synthesis of these structures can be achieved through multicomponent reactions where a benzoic acid derivative could be envisioned as a starting point. For example, the synthesis of pyrano[2,3-c]pyrazoles has been accomplished through a four-component reaction involving benzyl (B1604629) alcohols, ethyl acetoacetate, phenylhydrazine, and malononitrile. acs.org A benzoic acid can be reduced to the corresponding benzyl alcohol to enter such a synthetic pathway.

In a more direct approach, pyrazole-derived aldehydes serve as key intermediates for building complex structures. nih.gov These aldehydes can be synthesized from corresponding benzoic acids through various functional group transformations. Subsequent reductive amination of these pyrazole-derived aldehydes with substituted anilines yields a diverse library of pyrazole (B372694) derivatives. nih.gov This modular approach allows for the systematic exploration of structure-activity relationships in drug discovery programs.

Novel Synthetic Routes and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires the development of robust, efficient, and cost-effective manufacturing processes. Innovations in synthetic methodologies, such as solid-phase synthesis and the optimization of reaction conditions, are critical for achieving these goals.

Solid-phase synthesis (SPS) offers a powerful methodology for the rapid generation of compound libraries, particularly for oligomers like peptides and aromatic oligoamides. uni-muenchen.descispace.com This technique is attractive because it allows for the sequential addition of monomer units to a growing chain attached to a solid resin support, simplifying purification by removing excess reagents and by-products through simple filtration and washing steps. uni-muenchen.de

Aromatic acids and their derivatives can be effectively utilized in SPS protocols. researchgate.net For instance, an aromatic acid can be activated and coupled to a resin-bound amine or alcohol. Challenges in SPS of aromatic compounds, such as the low nucleophilicity of aromatic amines, have been overcome by using more reactive intermediates like acid chlorides and employing microwave irradiation to accelerate coupling reactions. uni-muenchen.denih.gov This approach has been successfully used to synthesize oligomers of quinoline (B57606) carboxylic acids, demonstrating its utility for creating complex aromatic structures. researchgate.netnih.gov A divergent pathway on a solid phase allows for the conversion of the same supported alkyne into either an aromatic carboxylic acid, an α-ketocarboxylic acid, or a methyl ketone, showcasing the versatility of SPS. acs.org

Table 2: Key Features of Solid-Phase Synthesis (SPS) for Aromatic Acid Derivatives

| Feature | Description | Reference |

|---|---|---|

| Advantage | Rapid generation of analogues without laborious purification of intermediates. | uni-muenchen.descispace.com |

| Challenge | Low nucleophilicity of aromatic amines on electron-poor rings. | uni-muenchen.de |

| Solution | Activation of monomers as acid chlorides; use of microwave assistance. | uni-muenchen.denih.gov |

| Application | Synthesis of aromatic oligoamides and other complex sequences. | researchgate.net |

Another key consideration is the selection of raw materials. A patented method for producing 2-amino-5-fluorobenzoic acid emphasizes the use of cheap and readily available starting materials, such as 4-fluoroaniline, in a process with mild reaction conditions and simple, safe operations. google.com These examples underscore the critical factors for industrialization: high-yield reaction steps, minimal generation of waste ("three wastes"), process safety, and economic viability. google.com

Elucidation of Reaction Mechanisms and Mechanistic Pathways

Investigation of Cross-Coupling Mechanistic Cycles (e.g., Suzuki-Miyaura)

The formation of the biaryl scaffold of 2-(2-Fluoro-5-methoxyphenyl)benzoic acid is efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent example. researchgate.net This reaction creates a carbon-carbon bond between an organoboron compound (like a boronic acid) and an organic halide. researchgate.netlibretexts.org

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to involve three primary steps centered around a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. libretexts.orgyonedalabs.com

Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide to a Pd(0) complex. libretexts.org This is often the rate-determining step. libretexts.org The palladium inserts itself into the carbon-halogen bond, forming a square-planar Pd(II) species. yonedalabs.comchemrxiv.org

Transmetalation: In this step, the organic group from the organoboron reagent is transferred to the palladium(II) complex. This process requires the presence of a base, which activates the boronic acid to form a more nucleophilic boronate species. researchgate.netchemrxiv.org A halide ligand on the palladium is exchanged for the aryl group from the boronate. yonedalabs.com

Reductive Elimination: The final step involves the reductive elimination of the two organic groups (the one from the aryl halide and the one from the organoboron) from the palladium center. chemrxiv.org This forms the new carbon-carbon bond of the biaryl product and regenerates the active Pd(0) catalyst, allowing the cycle to continue. libretexts.org

While this three-step cycle is widely accepted, detailed mechanistic studies have revealed greater complexity, including ligand association/dissociation and isomerization steps that can influence reaction efficiency. acs.org

Table 2: The Suzuki-Miyaura Catalytic Cycle

| Step | Description | Catalyst State Change | Reference |

| Oxidative Addition | The aryl halide adds to the palladium catalyst. | Pd(0) → Pd(II) | libretexts.orgchemrxiv.org |

| Transmetalation | The organic group from the boronic acid (activated by base) displaces the halide on the palladium complex. | No Change | researchgate.netyonedalabs.com |

| Reductive Elimination | The two coupled organic groups are eliminated from the palladium, forming the final product. | Pd(II) → Pd(0) | libretexts.orgchemrxiv.org |

Exploration of Cascade Reactions and Rearrangements

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, offer a powerful strategy for rapidly building molecular complexity from simple starting materials.

Research into the reactivity of fluorinated compounds has uncovered novel cascade reactions. For instance, the reaction of certain styrenes with hypervalent iodine(III) fluoro-reagents can initiate a complex sequence involving fluorination, a 1,2-aryl migration, and subsequent cyclization. nih.govresearchgate.net This metal-free process allows for the efficient synthesis of complex heterocyclic structures like fluoro-benzoxazepines. nih.govresearchgate.net Mechanistic investigations using isotopically labeled substrates have been crucial in unraveling these intricate pathways, demonstrating how the introduction of a fluorine atom can trigger a cascade of bond-forming and rearrangement events. nih.govresearchgate.net

While the term "anomeric" most classically refers to the stereochemistry at the C1 carbon of a cyclic saccharide, the underlying electronic principles can be extended to reactions in other systems where a carbon is bonded to two heteroatoms. youtube.com In the context of aromatic compounds, oxidation reactions are critical for functional group transformations. The oxidation of alkyl side-chains on a benzene (B151609) ring, for example, is a common reaction that proceeds at the benzylic position. libretexts.org This enhanced reactivity is due to the stability of the intermediate, whether it be a radical, cation, or anion, through resonance with the adjacent aromatic ring. libretexts.org

Anaerobic oxidation of aromatic compounds in biological systems has also been studied, revealing novel enzymatic reactions that proceed in the complete absence of molecular oxygen. nih.gov These pathways often involve the initial reduction of the aromatic ring followed by oxidation via pathways analogous to beta-oxidation. nih.gov

Radical Pathway Intermediates in Functionalization Reactions

Radical reactions provide alternative pathways for the functionalization of aromatic compounds, often exhibiting different reactivity and selectivity compared to ionic mechanisms. The generation of radical intermediates can be a key step in C-C and C-X bond-forming events. figshare.com

For example, the addition of various radicals to N-(arylsulfonyl)acrylamides can initiate cascade reactions that proceed via amidyl radical intermediates, leading to complex heterocyclic scaffolds. figshare.com Similarly, the functionalization of alkyl side-chains on an aromatic ring can occur through a free radical mechanism. The benzylic position is particularly susceptible to radical attack because the resulting benzylic radical is stabilized by resonance with the aromatic ring. libretexts.org This principle is exploited in reactions like benzylic bromination using N-bromosuccinimide (NBS) and light, where a bromine radical abstracts a benzylic hydrogen to initiate the substitution. libretexts.org Recent advances have also highlighted the role of single-electron-transfer (SET) pathways in iron-catalyzed reactions, which proceed through alkyl radical species. acs.org

Advanced Spectroscopic Characterization and Structural Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural determination of organic molecules in solution. By analyzing the chemical shifts, signal multiplicities (splitting patterns), and integration values in ¹H, ¹³C, and ¹⁹F NMR spectra, the precise connectivity and chemical environment of each atom in 2-(2-Fluoro-5-methoxyphenyl)benzoic acid can be established.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit a series of signals corresponding to the aromatic protons, the methoxy (B1213986) group protons, and the carboxylic acid proton. The aromatic region will display complex multiplets due to spin-spin coupling between adjacent protons. The proton of the carboxylic acid typically appears as a broad singlet at a downfield chemical shift (often >10 ppm), which can undergo D₂O exchange. docbrown.info The methoxy group protons will present as a sharp singlet, typically in the range of 3.8-4.0 ppm. The aromatic protons on the two rings will have distinct chemical shifts influenced by the electronic effects of the fluorine, methoxy, and carboxylic acid substituents.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the carboxylic acid is characteristically found at a downfield position, often in the range of 165-175 ppm. docbrown.info The aromatic carbons will appear in the typical aromatic region (approximately 110-160 ppm), with their specific shifts influenced by the attached functional groups. The carbon atom bonded to the fluorine will exhibit a large one-bond C-F coupling constant. The methoxy carbon will resonate at approximately 55-60 ppm.

¹⁹F NMR Spectroscopy: Fluorine-19 NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. nih.gov For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift of this signal is sensitive to the electronic environment of the fluorine atom. nih.gov Coupling between the fluorine atom and adjacent protons (³JHF) will result in a multiplet structure for the fluorine signal, providing further structural confirmation.

Expected NMR Data:

| Nucleus | Functional Group | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Notes |

| ¹H | Carboxylic Acid (-COOH) | > 10 | broad singlet | Disappears upon D₂O exchange. docbrown.info |

| ¹H | Aromatic (C₆H₄ and C₆H₃) | 6.8 - 8.2 | multiplets | Complex splitting patterns due to H-H and H-F coupling. |

| ¹H | Methoxy (-OCH₃) | ~3.8 | singlet | |

| ¹³C | Carbonyl (-COOH) | 165 - 175 | singlet | |

| ¹³C | Aromatic (C-F) | 155 - 165 | doublet (¹JCF) | Large one-bond coupling to fluorine. |

| ¹³C | Aromatic (C-O) | 150 - 160 | singlet | |

| ¹³C | Aromatic (C-H & C-C) | 110 - 140 | singlets/doublets | Doublets may arise from smaller C-F couplings. |

| ¹³C | Methoxy (-OCH₃) | 55 - 60 | singlet | |

| ¹⁹F | Aryl Fluoride (Ar-F) | -110 to -120 | multiplet | Chemical shift referenced to a standard like CFCl₃. nih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These methods are particularly useful for identifying functional groups, which have characteristic absorption or scattering frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show several characteristic absorption bands. A very broad band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid, with the broadening due to hydrogen bonding. researchgate.net A strong, sharp absorption band corresponding to the C=O (carbonyl) stretching of the carboxylic acid is anticipated around 1700 cm⁻¹. Aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to a series of bands in the 1450-1600 cm⁻¹ region. researchgate.net The C-O stretching vibrations of the ether and carboxylic acid will appear in the 1200-1300 cm⁻¹ range. The C-F stretching vibration is expected to produce a strong band in the 1100-1250 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While the O-H and C=O stretching vibrations are also observable in the Raman spectrum, the aromatic ring vibrations often produce strong and sharp signals, which can be very informative for substitution patterns.

Expected Vibrational Frequencies:

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H stretch | Carboxylic Acid | 2500 - 3300 | Broad, Strong |

| C-H stretch (aromatic) | Aromatic Rings | 3000 - 3100 | Medium |

| C=O stretch | Carboxylic Acid | 1680 - 1720 | Strong |

| C=C stretch | Aromatic Rings | 1450 - 1600 | Medium to Strong |

| C-O stretch | Ether & Carboxylic Acid | 1200 - 1300 | Strong |

| C-F stretch | Fluoroaromatic | 1100 - 1250 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorptions in the UV region due to π→π* transitions of the benzene (B151609) rings. The presence of substituents such as the carboxylic acid, methoxy group, and fluorine atom can influence the position (λ_max) and intensity (molar absorptivity, ε) of these absorption bands. Benzoic acid itself typically shows two main absorption bands. sci-hub.se The introduction of the fluoro and methoxy-substituted phenyl ring is expected to cause a bathochromic shift (shift to longer wavelengths) of these bands due to the extension of the conjugated system and the electronic effects of the substituents.

Expected UV-Vis Absorption Data:

| Transition | Typical λ_max for Benzoic Acid (nm) sci-hub.se | Expected λ_max for the Title Compound (nm) |

| π→π* (E2-band) | ~230 | 230 - 250 |

| π→π* (B-band) | ~270-280 | 275 - 295 |

Mass Spectrometry Techniques (e.g., GC-MS, High-Resolution Mass Spectrometry) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS) can provide a highly accurate mass measurement, which allows for the determination of the molecular formula.

For this compound (C₁₄H₁₁FO₃), the expected exact mass can be calculated. The mass spectrum would show a prominent molecular ion peak ([M]⁺) or a protonated molecule peak ([M+H]⁺) in the case of soft ionization techniques like electrospray ionization (ESI).

The fragmentation pattern in the mass spectrum provides valuable structural information. A common fragmentation pathway for benzoic acids is the loss of a molecule of carbon dioxide (CO₂) from the deprotonated molecule ([M-H]⁻), which is a loss of 44 mass units. academie-sciences.fr Other characteristic fragmentations would involve cleavages of the ether linkage and the biphenyl (B1667301) bond.

Predicted Mass Spectrometry Data:

| Ion | Formula | Expected m/z (Exact Mass) | Notes |

| [M]⁺ | C₁₄H₁₁FO₃ | 246.0692 | Molecular Ion |

| [M+H]⁺ | C₁₄H₁₂FO₃⁺ | 247.0765 | Protonated Molecule |

| [M-H]⁻ | C₁₄H₁₀FO₃⁻ | 245.0620 | Deprotonated Molecule |

| [M-H-CO₂]⁻ | C₁₃H₁₀FO⁻ | 201.0716 | Loss of CO₂ from the deprotonated molecule. academie-sciences.fr |

Correlation of Experimental Spectroscopic Data with Theoretical Predictions

In modern chemical analysis, the correlation of experimental spectroscopic data with theoretical predictions from computational chemistry has become a standard practice for structural validation. nih.govresearchgate.netnih.gov Density Functional Theory (DFT) is a widely used computational method to predict molecular geometries, NMR chemical shifts, vibrational frequencies, and electronic spectra. nih.govnih.gov

For this compound, DFT calculations, often using basis sets like 6-311++G(d,p), can be performed to obtain a theoretically optimized structure. nih.gov From this structure, theoretical NMR spectra (¹H, ¹³C, ¹⁹F) can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.govnih.gov Similarly, theoretical IR and Raman spectra can be computed, and the calculated vibrational frequencies are often scaled to better match the experimental values. nih.govresearchgate.net Theoretical UV-Vis spectra can be predicted using Time-Dependent DFT (TD-DFT). nih.gov

A strong correlation between the experimental and theoretically predicted spectroscopic data provides a high degree of confidence in the structural assignment of the molecule. nih.govresearchgate.net Discrepancies between the experimental and theoretical data can often be rationalized in terms of solvent effects or intermolecular interactions present in the experimental conditions but not fully accounted for in the theoretical model.

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. orientjchem.org It is a preferred tool for calculating molecular geometry, vibrational frequencies, and electronic properties for medium to large-sized molecules due to its favorable balance between computational cost and accuracy. orientjchem.orgresearchgate.net DFT calculations are employed to find the most stable three-dimensional arrangement of atoms (geometry optimization) and to describe the distribution and energy of electrons within the molecule (electronic structure). For a molecule like 2-(2-Fluoro-5-methoxyphenyl)benzoic acid, DFT can elucidate how the substituent groups (fluoro, methoxy (B1213986), and carboxylic acid) influence the geometry of the biphenyl (B1667301) system. The process involves finding the minimum energy conformation of the molecule, which corresponds to its most probable structure. orientjchem.org

The accuracy of DFT calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to build the molecular orbitals. Different basis sets offer varying levels of precision and computational demand.

6-31G *: This is a Pople-style split-valence basis set that is commonly used for geometry optimizations. The "G" indicates that Gaussian-type functions are used. The "**" (or (d,p)) notation signifies the addition of polarization functions on both heavy (non-hydrogen) atoms (d-functions) and hydrogen atoms (p-functions). These functions provide more flexibility to describe the shape of the electron density, which is crucial for molecules with polar bonds and lone pairs.

6-311G(d,p) : This is a higher-level triple-split valence basis set. It uses three functions to describe the valence electrons, offering a more accurate representation than double-split sets like 6-31G**. researchgate.net The inclusion of d-polarization functions on heavy atoms and p-polarization functions on hydrogens allows for a better description of bond angles and anisotropic electron distributions. researchgate.net This basis set is frequently used for obtaining precise electronic properties and energies after an initial geometry optimization. mdpi.com

LanL2DZ : This is a type of effective core potential (ECP) basis set. For heavier atoms, it replaces the core electrons with a potential, simplifying the calculation by only treating the valence electrons explicitly. While effective for organometallic complexes containing heavy metals, it is less commonly chosen for an organic molecule composed of C, H, O, and F unless comparing with metal complexes.

For a molecule like this compound, a basis set such as 6-311G(d,p) or the even more extensive 6-311++G(d,p) (which includes diffuse functions for describing weakly bound electrons) would be appropriate for achieving high accuracy in both geometry and electronic property calculations. orientjchem.orgajchem-a.com

In DFT, the functional describes the exchange-correlation energy, a key component of the total electronic energy that accounts for quantum mechanical effects. The choice of functional significantly impacts the results.

B3LYP : This is a hybrid functional that has become one of the most widely used methods in computational chemistry. mdpi.com It combines a portion of the exact exchange energy from Hartree-Fock theory with exchange and correlation energies from other sources (Becke's three-parameter exchange functional and the Lee-Yang-Parr correlation functional). mdpi.com B3LYP is known for providing excellent descriptions of molecular geometries, vibrational frequencies, and electronic properties for a vast range of organic molecules, offering a reliable compromise between accuracy and computational expense. orientjchem.orgresearchgate.net Theoretical studies on similar benzoic acid derivatives frequently employ the B3LYP functional to investigate their structural and electronic properties. orientjchem.orgorientjchem.orgresearchgate.net

Quantum Chemical Descriptors and Properties

From the optimized molecular structure obtained through DFT calculations, various quantum chemical descriptors can be derived. These descriptors help quantify the electronic properties and reactivity of the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain chemical reactivity. libretexts.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

HOMO : The Highest Occupied Molecular Orbital is the outermost orbital containing electrons. It acts as an electron donor, and its energy level is related to the molecule's ionization potential. Regions of high HOMO density indicate the sites most susceptible to electrophilic attack. youtube.commalayajournal.org

LUMO : The Lowest Unoccupied Molecular Orbital is the innermost orbital without electrons. It acts as an electron acceptor, and its energy is related to the electron affinity. youtube.com Regions of high LUMO density are the most likely sites for nucleophilic attack. malayajournal.org

HOMO-LUMO Energy Gap (ΔE) : The difference in energy between the HOMO and LUMO is a critical descriptor of molecular stability and reactivity. malayajournal.org A large energy gap implies high kinetic stability and low chemical reactivity because more energy is required to excite an electron from the HOMO to the LUMO. ajchem-a.com Conversely, a small energy gap suggests the molecule is more reactive. malayajournal.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich methoxy-substituted phenyl ring, while the LUMO may be distributed over the electron-withdrawing carboxylic acid group and the adjacent phenyl ring. The analysis of the HOMO-LUMO gap provides insight into the molecule's potential for intramolecular charge transfer. orientjchem.org

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| Energy Gap (ΔE) | 4.7 |

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule. wolfram.com It plots the electrostatic potential onto the molecule's electron density surface, revealing the regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). ajchem-a.com

The MEP map is color-coded to indicate different potential values:

Red : Represents regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms like oxygen. malayajournal.orgwolfram.com

Blue : Represents regions of most positive electrostatic "potential", which are electron-deficient. These are sites for potential nucleophilic attack and are typically found around acidic hydrogen atoms. wolfram.com

Green : Represents regions of neutral or near-zero potential, often found around nonpolar covalent bonds. wolfram.com

For this compound, the MEP map would likely show strong negative potential (red) around the carbonyl oxygen and hydroxyl oxygen of the carboxylic acid group, as well as the oxygen of the methoxy group. A region of positive potential (blue) would be expected around the acidic proton of the carboxyl group. niscpr.res.in This analysis is crucial for predicting intermolecular interactions, such as hydrogen bonding. ajchem-a.comnih.gov

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of bonding and electronic delocalization within a molecule. nih.gov It transforms the complex, delocalized molecular orbitals from a DFT calculation into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. joaquinbarroso.commaterialsproject.org

NBO analysis is particularly useful for studying:

Charge Delocalization : It quantifies the delocalization of electron density from filled "donor" NBOs (bonds or lone pairs) to empty "acceptor" NBOs (antibonding or Rydberg orbitals). materialsproject.org

Hyperconjugative Interactions : The strength of these donor-acceptor interactions is measured by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule due to electron delocalization. nih.gov

Hybridization : It determines the hybridization of atomic orbitals (s, p character) that form the chemical bonds. joaquinbarroso.com

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP(O) of C=O | π(C-C)ring | 25.5 |

| LP(O) of O-H | σ(C-O) | 18.2 |

| π(C-C)ring1 | π(C-C)ring2 | 15.7 |

| LP(F) | π(C-C)ring | 5.1 |

Note: The data in the tables are illustrative examples based on typical values for similar organic molecules and are not the result of a specific calculation on this compound.

Theoretical pKa Calculations

The acid dissociation constant (pKa) is a critical parameter that influences the pharmacokinetic and biochemical properties of a molecule. mrupp.info For this compound, theoretical methods are employed to predict its pKa value, providing insights into its behavior in different pH environments. These computational approaches typically calculate the change in Gibbs free energy for the deprotonation reaction in a solvent.

To accurately predict pKa, it is essential to account for the effect of the solvent, which is typically water. Continuum solvation models are a class of computational methods that represent the solvent as a continuous medium with a defined dielectric constant, rather than modeling individual solvent molecules. This approach offers a balance between computational cost and accuracy. mdpi.com

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are combined with these solvation models to determine the free energies of the protonated and deprotonated species in solution. mdpi.comresearchgate.net Several variations of the Polarizable Continuum Model (PCM) are commonly used:

PCM (Polarizable Continuum Model): This is a widely used model for calculating solvation free energies. researchgate.net

CPCM (Conductor-like Polarizable Continuum Model): A variation of PCM that is particularly effective for modeling solvated ions. researchgate.net

IEF-PCM (Integral Equation Formalism-PCM): This version offers a robust and widely applied methodology for computing solvation energies. researchgate.net

Studies on substituted benzoic acids have shown that DFT methods like B3LYP, when combined with these continuum models and a suitable basis set (e.g., 6-31G**), can yield pKa values that are in good agreement with experimental data. researchgate.net The choice of model can influence the final calculated value, but all aim to capture the significant electrostatic interactions between the solute and the solvent continuum. mdpi.comresearchgate.net

The theoretical calculation of pKa involves a thermodynamic cycle that separates the process into gas-phase and solvation components. A key part of this cycle is the calculation of the gas-phase Gibbs free energy of deprotonation (or gas-phase acidity), ΔG°gas. nih.govstackexchange.com This value represents the intrinsic acidity of the molecule in the absence of solvent effects.

The gas-phase acidity is calculated using the following equation: ΔG°gas = G°(anion) + G°(H⁺) - G°(acid) nih.gov

Here, G°(anion) and G°(acid) are the Gibbs free energies of the deprotonated carboxylate and the neutral carboxylic acid, respectively, calculated using quantum mechanical methods. nih.gov The Gibbs free energy of the proton, G°(H⁺), is a standard value derived from statistical thermodynamics. nih.gov Frequency calculations are performed to ensure the optimized structures correspond to energy minima on the potential energy surface. nih.gov For substituted benzoic acids, DFT methods like B3LYP have been shown to provide ΔG°gas values that correlate well with experimental findings. nih.gov

| Component | Description | Relevance to pKa Calculation |

| G°(acid) | The calculated Gibbs free energy of the neutral this compound molecule in the gas phase. | Represents the initial state of the deprotonation reaction. nih.gov |

| G°(anion) | The calculated Gibbs free energy of the corresponding carboxylate anion in the gas phase. | Represents the final state of the deprotonation reaction. nih.gov |

| ΔG°gas | The difference in Gibbs free energy between the products (anion, proton) and the reactant (acid) in the gas phase. | Quantifies the intrinsic acidity of the molecule, independent of solvent effects. nih.gov |

This table is illustrative. Actual values would be derived from specific quantum chemical calculations.

Predicting the specific site of ionization is crucial for understanding a molecule's interactions and properties. mrupp.info While pKa calculations provide a measure of the likelihood of deprotonation, other methods can be used to determine the most probable ionization site in more complex molecules. arxiv.org

One common approach relies on calculated pKa or pKb values to infer ionization behavior. researchgate.net However, for gas-phase properties, which are relevant in techniques like mass spectrometry, methods based on Gibbs Free Energy (GFE) have been proposed as a more accurate alternative. arxiv.orgresearchgate.net This methodology involves calculating the GFE for all potential protonated or deprotonated forms of a molecule. The structure with the lowest GFE is predicted to be the most stable and therefore the most likely ionization state in the gas phase. arxiv.org Studies have shown that GFE-based predictions can be more reliable than those derived from computational pKa/pKb tools for determining gas-phase ionization sites. arxiv.org

For this compound, the primary ionization site in an aqueous solution is the carboxylic acid group. However, in other contexts or for related, more complex molecules, GFE calculations could provide a more definitive picture of ionization behavior. arxiv.org

Benzoic Acid: The parent compound has a pKa of approximately 4.20. oup.comwikipedia.org

Fluoro-substituted Benzoic Acids: A fluorine atom is an electron-withdrawing group that increases acidity (lowers pKa) through a strong inductive effect. For chloro-substituted benzoic acids, the ortho isomer is the most acidic due to the proximity of the substituent to the carboxylic acid group. pearson.com A similar trend is expected for fluorine. The pKa of 2-chlorobenzoic acid is 2.96. torvergata.it

Methoxy-substituted Benzoic Acids: A methoxy group has a dual effect. It is electron-withdrawing inductively but electron-donating through resonance. The position of the methoxy group is critical. The pKa of 2-methoxybenzoic acid is 4.09, while that of 4-methoxybenzoic acid is 4.50. torvergata.it The resonance effect, which decreases acidity, is more pronounced from the para position.

| Compound | Substituent Position(s) | Experimental pKa | Reference |

| Benzoic acid | - | 4.20 | oup.com |

| 2-Chlorobenzoic acid | 2-Chloro | 2.96 | torvergata.it |

| 3-Chlorobenzoic acid | 3-Chloro | 3.83 | torvergata.it |

| 4-Chlorobenzoic acid | 4-Chloro | 3.99 | torvergata.it |

| 2-Methoxybenzoic acid | 2-Methoxy | 4.09 | torvergata.it |

| 4-Methoxybenzoic acid | 4-Methoxy | 4.50 | torvergata.it |

| 2-Hydroxybenzoic acid | 2-Hydroxy | 2.97 | oup.com |

Computational Analysis of Reactivity and Bioorthogonal Interactions

Computational methods can also predict the chemical reactivity of this compound and its potential for use in specialized applications like bioorthogonal chemistry.

Analysis of reactivity often involves the use of descriptors from Density Functional Theory (DFT). nih.gov For instance, Fukui functions can be calculated to identify the most likely sites for nucleophilic or electrophilic attack on the molecule. nih.gov This information helps in understanding how the electron-donating methoxy group and the electron-withdrawing fluorine atom modulate the electron density across the molecule, thereby influencing its reaction pathways. nih.gov The carboxylic acid group itself is an electron-withdrawing, meta-directing group for electrophilic aromatic substitution on its attached phenyl ring. wikipedia.org

Bioorthogonal chemistry refers to reactions that can occur in living systems without interfering with native biological processes. nih.govwikipedia.org While this specific molecule has not been documented in bioorthogonal applications in the searched literature, its structure as a substituted benzoic acid derivative suggests potential utility. Palladium-catalyzed cross-coupling reactions, for example, have been adapted for bioorthogonal applications. nih.gov Aryl–palladium(II) complexes, which can be generated from substituted benzoic acid derivatives via decarboxylative palladation, have been used to functionalize proteins through a Heck-type mechanism. nih.gov The structure of this compound could potentially be modified to participate in such transformations, allowing it to be used as a chemical reporter or labeling agent in a biological context.

Supramolecular Chemistry and Crystal Engineering

Intermolecular Interactions in Crystalline Architectures

The specific arrangement of molecules in the crystal lattice of 2-(2-Fluoro-5-methoxyphenyl)benzoic acid would be dictated by a variety of intermolecular forces. The presence of a carboxylic acid group, a fluoro substituent, and a methoxy (B1213986) group provides multiple sites for these interactions.

A primary and highly predictable interaction in the crystal structure of this compound would be the formation of carboxylic acid dimers . In many benzoic acid derivatives, the carboxylic acid groups of two molecules form strong, centrosymmetric hydrogen bonds (O-H···O) to create a robust dimeric synthon.

Beyond this primary interaction, other weaker hydrogen bonds would likely play a significant role in stabilizing the crystal lattice. These could include C-H···O interactions, where hydrogen atoms from the phenyl rings or the methoxy group interact with the oxygen atoms of the carboxylic acid or methoxy groups of neighboring molecules. The fluorine atom could also act as a weak hydrogen bond acceptor in C-H···F interactions. While the requested outline mentions O-H···N interactions, these would not be present in the pure crystalline form of this compound as there are no nitrogen atoms in its structure. Such interactions would only be possible in co-crystals with a nitrogen-containing co-former.

Crystal Structure Determination by X-ray Diffraction

To definitively determine the three-dimensional arrangement of atoms and molecules in a crystal of this compound, single-crystal X-ray diffraction (SCXRD) would be the definitive analytical technique. This method would provide precise information on bond lengths, bond angles, and the parameters of the unit cell.

| Crystallographic Data (Hypothetical) | |

| Crystal System | To be determined |

| Space Group | To be determined |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Åα = ? °, β = ? °, γ = ? ° |

| Volume (V) | ? ų |

| Z | ? |

| Calculated Density (Dx) | ? g/cm³ |

This table represents the type of data that would be obtained from a single-crystal X-ray diffraction study. Currently, no published crystallographic data exists for this compound.

Polymorphism and Co-crystallization Studies

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical area of study in crystal engineering. Different polymorphs of a compound can have distinct physical properties.

Research into the crystallization of this compound could reveal the existence of polymorphs. Furthermore, studies involving the co-crystallization of this compound with structurally similar molecules could lead to the formation of solid solutions , where the molecules are randomly distributed within the same crystal lattice. Isostructural packing , where different compounds crystallize in the same or very similar structures, might also be observed with other related benzoic acid derivatives.

In a pure crystal of this compound, the interactions would be homomeric , meaning they occur between identical molecules. The carboxylic acid dimer is a classic example of a homomeric interaction. In co-crystals, heteromeric interactions between this compound and a co-former molecule would be present. These heteromeric synthons would compete with and complement the homomeric interactions, leading to new crystalline structures with potentially different properties.

Design of Self-Assembled Systems

The primary driving force for self-assembly in benzoic acid derivatives is the strong and highly directional hydrogen bonding of the carboxylic acid functional group. Typically, carboxylic acids form robust centrosymmetric dimers through a pair of O-H···O hydrogen bonds, creating a characteristic R²₂(8) graph set motif. This reliable synthon is a cornerstone in the crystal engineering of such compounds.

The substituents on the aromatic rings, in this case, a fluorine atom at the 2-position of one ring and a methoxy group at the 5-position of the same ring, play a crucial role in modulating the crystal packing. These groups can participate in weaker intermolecular interactions, such as C-H···F and C-H···O hydrogen bonds, as well as π-π stacking interactions. The interplay between the strong carboxylic acid dimer synthon and these weaker, yet significant, interactions determines the final three-dimensional architecture of the crystalline solid.

Influence of Substituents on Crystal Packing and Supramolecular Synthons

The strategic positioning of the fluoro and methoxy groups in this compound has a profound influence on its crystal packing and the formation of supramolecular synthons. While specific crystallographic data for this exact compound is not publicly available, the behavior of related substituted benzoic acids provides significant insights into the expected intermolecular interactions.

The presence of an ortho-fluoro substituent can lead to the formation of an intramolecular O-H···F hydrogen bond, which can compete with the intermolecular O-H···O hydrogen bond required for the classic carboxylic acid dimer. mdpi.comnih.gov However, in many substituted benzoic acids, the intermolecular dimer synthon still predominates. researchgate.net The fluorine atom, being highly electronegative, can also act as a weak hydrogen bond acceptor in C-H···F interactions, further influencing the packing of molecules within the crystal lattice. doi.org

The methoxy group at the 5-position introduces another potential hydrogen bond acceptor site through its oxygen atom. This can lead to the formation of C-H···O intermolecular interactions, which, although weaker than conventional hydrogen bonds, can play a significant role in stabilizing the crystal structure. mdpi.comdntb.gov.ua The steric bulk of the methoxy group also influences the relative orientation of the molecules in the crystal, affecting the efficiency of π-π stacking interactions between the aromatic rings.

Table of Potential Intermolecular Interactions and Synthons:

| Interaction Type | Donor | Acceptor | Typical Synthon | Potential Influence on Crystal Packing |

| Strong Hydrogen Bond | O-H (Carboxyl) | O=C (Carboxyl) | R²₂(8) Dimer | Primary driving force for self-assembly |

| Weak Hydrogen Bond | C-H (Aromatic) | F (Fluoro) | - | Directional control of packing |

| Weak Hydrogen Bond | C-H (Aromatic/Methyl) | O (Methoxy) | - | Stabilization of the 3D network |

| Intramolecular Hydrogen Bond | O-H (Carboxyl) | F (Fluoro) | S(6) ring | May influence conformational preference |

| π-π Stacking | Aromatic Ring | Aromatic Ring | - | Contributes to crystal cohesion |

Ligand Design and Applications in Catalysis

Development of 2-(2-Fluoro-5-methoxyphenyl)benzoic Acid Derivatives as Ligands for Metal Catalysis

Coordination Modes and Metal Complex Formation

Information not available.

Application in Cross-Coupling Reactions (e.g., Palladium-catalyzed)

Information not available.

Role in Oxidative Annulation and C-H Functionalization

Information not available.

Stereoselective Catalysis with Chiral Derivatives

Information not available.

Q & A

Basic Research Question

- NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine positioning (δ ~ -110 to -120 ppm for aromatic fluorines) and ¹H NMR to confirm methoxy proton integration (δ ~3.8–4.0 ppm).

- High-Performance Liquid Chromatography (HPLC) : Employ a C18 column with UV detection (λ = 254 nm) to assess purity (>98%). Mobile phase: acetonitrile/water (0.1% trifluoroacetic acid) gradient .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M-H]⁻ at m/z 263.05 (calculated for C₁₄H₁₀FO₃) .

How can researchers resolve discrepancies in spectral data during structural characterization?

Advanced Research Question

Discrepancies often arise from:

- Fluorine Shielding Effects : Fluorine’s electronegativity distorts neighboring proton chemical shifts. Compare experimental ¹H NMR with density functional theory (DFT)-simulated spectra .

- Impurity Peaks in HPLC : Co-eluting byproducts (e.g., demethylated derivatives) may require gradient optimization or preparative TLC for isolation .

Mitigation : Cross-validate with alternative techniques (e.g., IR for carboxylic acid O-H stretch at ~2500–3000 cm⁻¹) and reference NIST spectral databases .

What strategies enable selective modification of the methoxy group for functional studies?

Advanced Research Question

- Demethylation : Treat with BBr₃ (1.2 eq, -78°C, 2 h) to yield 2-(2-Fluoro-5-hydroxyphenyl)benzoic acid, a precursor for further derivatization (e.g., sulfation or glycosylation) .

- Protection/Deprotection : Use tert-butyldimethylsilyl (TBS) groups to temporarily protect hydroxyl intermediates during multi-step syntheses .

Applications : Modified derivatives are useful in studying structure-activity relationships (SAR) for antimicrobial or anticancer targets .

How do electronic effects of fluorine and methoxy substituents influence reactivity in cross-coupling reactions?

Advanced Research Question

- Fluorine’s Electron-Withdrawing Effect : Enhances electrophilicity of the aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids. Optimal conditions: Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/ethanol (3:1) at 80°C .

- Methoxy’s Electron-Donating Effect : Stabilizes intermediates in Ullmann-type couplings but may require higher temperatures (120–140°C) for activation .

Contradictions : Competing directing effects (fluoro vs. methoxy) can lead to regioselectivity challenges. Use steric directing groups (e.g., trimethylsilyl) to control product distribution .

What safety protocols are essential for handling this compound?

Basic Research Question

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315/H319 hazards) .

- Storage : Store in amber glass vials at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the methoxy group .

- Waste Disposal : Neutralize acidic waste with NaHCO₃ before segregating into halogenated organic waste containers .

How can researchers investigate the metabolic stability of this compound in pharmacokinetic studies?

Advanced Research Question

- In Vitro Microsomal Assays : Incubate with liver microsomes (human or rodent) and NADPH cofactor. Quantify parent compound depletion via LC-MS/MS over 60 minutes .

- Metabolite Identification : Look for hydroxylation at the methoxy group (C-5) or glucuronidation of the carboxylic acid moiety using high-resolution mass spectrometry (HRMS) .

Challenges : Fluorine’s metabolic inertia may prolong half-life, requiring longer assay durations .

What computational methods predict the compound’s solubility and partition coefficient (LogP)?

Advanced Research Question

- Molecular Dynamics (MD) Simulations : Use force fields (e.g., OPLS-AA) to model aqueous solubility. Predicted LogP ≈ 2.1 (similar to 5-Fluoro-2-hydroxybenzoic acid, LogP 2.0) .

- Quantum Mechanical Calculations : DFT (B3LYP/6-31G*) optimizes geometry for COSMO-RS solvation models. Compare with experimental shake-flask measurements for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.